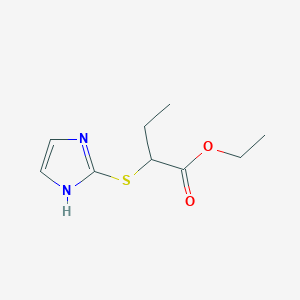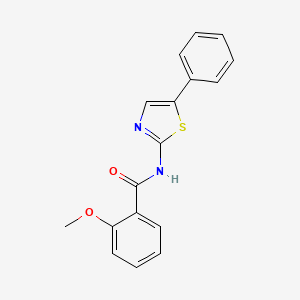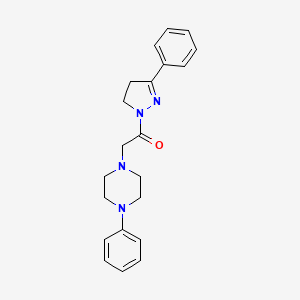![molecular formula C13H16BrNO2 B7629153 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research for its unique properties. It is a synthetic compound that is commonly referred to as BRL-37344, and it is often used as a research tool to study the effects of certain drugs and chemicals on the body. In
Mécanisme D'action
The mechanism of action of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is not fully understood. However, it is known to act as a selective beta-3 adrenergic receptor agonist. This means that it binds to and activates beta-3 adrenergic receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone has various biochemical and physiological effects on the body. It is known to increase lipolysis, which is the breakdown of fat cells. It also increases thermogenesis, which is the production of heat in the body. This can lead to an increase in metabolic rate and weight loss. It is also known to have an effect on glucose metabolism, which can be beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor agonists without the interference of other receptors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many possible future directions for research involving 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. One possible direction is to study its effects on other physiological processes, such as inflammation or immune response. Another direction is to study its potential use as a therapeutic agent for conditions such as obesity or diabetes. Additionally, further research could be done to improve the synthesis method of this compound, making it more accessible for researchers.
Méthodes De Synthèse
The synthesis of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-bromophenol with piperidine in the presence of a base catalyst. This reaction produces 4-(3-Bromophenoxy)piperidine, which is then reacted with ethyl chloroformate to produce 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. The final product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is widely used in scientific research for its unique properties. It is often used as a research tool to study the effects of certain drugs and chemicals on the body. It is commonly used in pharmacological research to study the effects of beta-3 adrenergic receptor agonists. It is also used in neuroscience research to study the effects of certain neurotransmitters on the body.
Propriétés
IUPAC Name |
1-[4-(3-bromophenoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-7-5-12(6-8-15)17-13-4-2-3-11(14)9-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYZAUCUWVIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)


![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)